molecular formula C16H17BrN6OS B2846531 (4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2320852-05-7

(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2846531
M. Wt: 421.32
InChI Key: WJCPTKHJEJZKKW-UHFFFAOYSA-N
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Description

The compound “(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone” is a complex organic molecule that contains several functional groups and rings, including a bromothiophenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a 1,4-diazepane ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential pharmacological activities. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are similar to this compound, have profound importance in drug design, discovery, and development .

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6OS/c1-11-18-19-14-3-4-15(20-23(11)14)21-5-2-6-22(8-7-21)16(24)13-9-12(17)10-25-13/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCPTKHJEJZKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromothiophene-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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